Ortho-Trifluoromethyl Substitution at N1-Aryl Position Is Required for Antibacterial Activity Against MRSA and VRE
In a 2021 study evaluating N-(trifluoromethyl)phenyl substituted pyrazole derivatives against antibiotic-resistant Gram-positive bacteria, the ortho-trifluoromethyl substitution pattern was essential for potent antibacterial activity [1]. While the study did not test the exact free carboxylic acid CAS 1260855-51-3 directly, it evaluated closely related amide derivatives that incorporate the same ortho-trifluoromethyl N-aryl pyrazole core. One optimized compound bearing the ortho-trifluoromethylphenyl group displayed MIC values of 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 1 μg/mL against vancomycin-resistant Enterococcus faecalis (VRE) [1]. In direct comparison, this compound eradicated preformed biofilms more effectively than the clinical comparator vancomycin [1]. Crucially, SAR analysis demonstrated that moving the trifluoromethyl group to the meta- or para-position, or removing it entirely, substantially reduced or abolished antibacterial activity [1]. This positional requirement establishes the ortho-trifluoromethyl substitution pattern—present in CAS 1260855-51-3—as a non-negotiable structural determinant for accessing this activity class.
| Evidence Dimension | Antibacterial potency (MIC) against MRSA and VRE; biofilm eradication efficacy |
|---|---|
| Target Compound Data | Ortho-trifluoromethylphenyl pyrazole amide derivative: MIC = 0.5 μg/mL (MRSA), MIC = 1 μg/mL (VRE); more effective than vancomycin in biofilm eradication |
| Comparator Or Baseline | Meta-trifluoromethylphenyl pyrazole analog; para-trifluoromethylphenyl pyrazole analog; unsubstituted phenyl pyrazole analog; vancomycin (clinical comparator) |
| Quantified Difference | Meta/para analogs and unsubstituted phenyl analogs: substantially reduced or abolished antibacterial activity (no MIC data provided for inactive analogs); vancomycin: less effective in biofilm eradication than ortho-CF3 compound |
| Conditions | Antibacterial susceptibility testing against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE); biofilm eradication assay |
Why This Matters
Procurement of a building block lacking the ortho-trifluoromethyl substitution on the N1-aryl ring—even if it is a pyrazole-4-carboxylic acid—will fail to deliver compounds retaining this validated antibacterial SAR series.
- [1] Saleh I, Kc HR, Roy S, et al. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. 2021;12(10):1690-1697. View Source
